(2-Methoxyphenyl)hydrazine

Catalog No.
S1515114
CAS No.
18312-46-4
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxyphenyl)hydrazine

CAS Number

18312-46-4

Product Name

(2-Methoxyphenyl)hydrazine

IUPAC Name

(2-methoxyphenyl)hydrazine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3

InChI Key

FGODPVCKFLEVFG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NN

Canonical SMILES

COC1=CC=CC=C1NN

Organic Synthesis

(2-Methoxyphenyl)hydrazine can be used as a building block in the synthesis of various organic compounds. For example, it can be reacted with aromatic aldehydes to form hydrazones, which are useful intermediates in the synthesis of other molecules. Additionally, it can be used to prepare substituted pyrazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

Medicinal Chemistry

There is limited research exploring the potential therapeutic applications of (2-Methoxyphenyl)hydrazine itself. However, some studies have investigated its derivatives as potential candidates for treating various diseases. For instance, some derivatives have shown promising anti-tuberculosis activity, while others have been explored for their potential anti-cancer properties [].

(2-Methoxyphenyl)hydrazine is an organic compound with the chemical formula C₇H₁₀N₂O. It features a hydrazine functional group attached to a methoxy-substituted phenyl ring. This compound is known for its potential applications in medicinal chemistry and organic synthesis, often serving as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

, including:

  • Reduction Reactions: It can be reduced to form corresponding amines, such as 2-methoxyaniline, using reagents like titanium(IV) chloride or sodium borohydride .
  • Condensation Reactions: This compound can undergo condensation with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis .
  • Oxidation Reactions: Under certain conditions, it can be oxidized to yield various nitrogen-containing heterocycles.

Research indicates that (2-Methoxyphenyl)hydrazine exhibits biological activities that may include:

  • Antimicrobial Properties: Some studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens .
  • Anticancer Activity: There is emerging evidence suggesting that (2-Methoxyphenyl)hydrazine and its derivatives may have potential anticancer effects, although further studies are needed to elucidate the mechanisms involved.

Several methods have been developed for synthesizing (2-Methoxyphenyl)hydrazine:

  • Direct Hydrazination: One common method involves the reaction of 2-methoxyphenylhydrazine with hydrazine hydrate in the presence of a catalyst .
  • Reduction of Azo Compounds: Another approach includes reducing azo compounds derived from 2-methoxyphenyl derivatives.
  • Using Sodium Amide: A more complex synthesis route involves sodium amide and methyl iodide under controlled conditions, yielding high purity .

(2-Methoxyphenyl)hydrazine finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Agrochemicals: The compound is also utilized in developing agrochemical agents.
  • Dyes and Pigments: It is used in synthesizing dyes due to its ability to form colored complexes.

Several compounds share structural similarities with (2-Methoxyphenyl)hydrazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-AminophenylhydrazineAmino-substituted hydrazineExhibits stronger basicity
4-MethoxyphenylhydrazinePara-methoxy substitutionDifferent electronic properties
PhenylhydrazineNo methoxy groupSimpler structure, less steric hindrance

Uniqueness of (2-Methoxyphenyl)hydrazine:

  • The presence of the methoxy group enhances solubility and alters reactivity compared to its non-methoxylated counterparts.
  • Its specific biological activities may differ significantly from those of similar compounds, making it a subject of interest for further research.

Traditional Diazotization-Reduction Pathways

The classical approach to synthesizing (2-Methoxyphenyl)hydrazine involves the diazotization of 2-methoxyaniline (o-anisidine) followed by reduction of the resulting diazonium salt. This methodology represents one of the most established routes for arylhydrazine synthesis.

The diazotization process typically begins with the formation of a diazonium salt from 2-methoxyaniline. This reaction requires careful temperature control due to the thermal instability of methoxyphenyldiazonium salts. The general reaction can be represented as:

2-Methoxyaniline + HCl + NaNO₂ → 2-Methoxyaniline Diazonium Salt + NaCl + H₂O

Temperature Control and pH Considerations

A critical aspect of the diazotization reaction is maintaining proper temperature and pH conditions. According to experimental data, the reaction temperature must be kept between 0-10°C to prevent decomposition of the diazonium salt. At temperatures exceeding 20°C, tar formation occurs due to decomposition, significantly reducing yield.

Reduction Methods

Several reduction methods can convert the diazonium salt to the corresponding hydrazine:

Table 1: Comparison of Reduction Methods for Methoxyphenyldiazonium Salts

Reducing AgentReaction ConditionsAdvantagesLimitationsYield (%)
Tin(II) chlorideLow temperature, strong acidic conditionsEffective for methoxyphenyldiazonium saltsPrecipitation issues, heavy metal waste85-90
Sodium sulfite (Na₂SO₃)pH 7-9, 0-10°CMore environmentally friendlyNot effective as sole reducing agent for methoxy derivativesVariable
Sequential use of sulfite (M₂SO₃) and hydrogen sulfite (MHSO₃)pH 6-10 for first step, pH 5-7 for second stepHigher yields for methoxy derivativesComplex two-step process85+
Potassium sulfite (K₂SO₃)Similar to sodium sulfiteAlternative to sodium sulfiteSimilar limitationsVariable

The traditional use of sodium sulfite (Na₂SO₃) or sodium hyposulfite (Na₂S₂O₄) alone is insufficient for reducing methoxyphenyldiazonium salts due to their thermal instability. A novel approach described in Korean Patent KR100517343B1 involves a sequential reduction process using sulfite (M₂SO₃; M = Na or K) followed by hydrogen sulfite (MHSO₃; M = Na or K).

The mechanism proceeds through the formation of methoxyphenyldiazosulfite intermediate, which is subsequently reduced to the hydrazine derivative:

  • 2-Methoxyphenyldiazonium salt + Na₂SO₃ → 2-Methoxyphenyldiazosulfite (pH 7-9)
  • 2-Methoxyphenyldiazosulfite + NaHSO₃ → 2-Methoxyphenylhydrazine sulfite (pH 5-7)

This two-step approach has demonstrated yields exceeding 85% for 2-methoxyphenylhydrazine, offering a more economical alternative to other synthetic methods.

Palladium-Catalyzed C–N Cross-Coupling Strategies

Recent advances in transition metal catalysis have established palladium-catalyzed cross-coupling as an efficient approach for synthesizing aryl hydrazines, including (2-methoxyphenyl)hydrazine derivatives. This methodology allows for the direct coupling of hydrazine with aryl halides, providing an alternative to traditional diazotization-reduction pathways.

Catalyst Systems and Reaction Conditions

The Pd-catalyzed C–N coupling of hydrazine with aryl halides can be achieved with remarkably low catalyst loadings, as little as 100 ppm of Pd when using potassium hydroxide as the base. This represents a significant improvement over earlier methods that required 1-20 mol% catalyst loadings and stronger bases like NaOtBu.

Table 2: Palladium Catalyst Systems for Aryl Hydrazine Synthesis

Catalyst SystemLigandBaseAryl SubstrateCatalyst LoadingYield (%)
Pd with CyPF-tBu(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineKOHAryl chlorides100-800 ppm85-89
Pd with CyPF-tBuSame as aboveKOHHindered aryl chlorides (e.g., 2-chloro-p-xylene)0.16 mol%Good
Earlier systemsBuchwald/Stradiotto ligandsNaOtBuAryl halides1-20 mol%Variable

Reaction Mechanism

Mechanistic studies have revealed two catalyst resting states in the Pd-catalyzed coupling: an arylpalladium(II) hydroxide and an arylpalladium(II) chloride. The reaction follows a pathway involving:

  • Oxidative addition of the aryl halide to Pd(0) to form arylpalladium(II) chloride
  • Reaction with hydrazine to form a hydrazine-bound arylpalladium(II) complex
  • Rate-limiting deprotonation to form an arylpalladium(II) hydrazido complex
  • Reductive elimination to yield the aryl hydrazine product

Kinetic studies have shown that the coupling process is zero-order in chloroarene and first-order in both palladium catalyst and hydrazine. This indicates that oxidative addition occurs before the rate-limiting step.

The selectivity for monoarylation versus diarylation was found to be higher with the arylpalladium(II) chloride complex compared to the hydroxide complex, suggesting that the aryl hydrazine is primarily derived from the chloride complex pathway.

Substrate Scope

The Pd-catalyzed methodology demonstrates broad substrate tolerance, accommodating various functional groups including ethers, thioethers, t-butyl esters, alcohols, amines, amides, hindered ketones, nitriles, additional halides, and terminal olefins. This versatility makes it particularly valuable for synthesizing functionalized (2-methoxyphenyl)hydrazine derivatives for pharmaceutical applications.

Microwave-Assisted Cyclocondensation Techniques

Microwave irradiation has emerged as an efficient tool for accelerating organic reactions, including the synthesis and transformation of (2-methoxyphenyl)hydrazine derivatives. This approach enables rapid cyclocondensation reactions in environmentally friendly aqueous media.

Microwave-Enhanced N-Heterocyclization

(2-Methoxyphenyl)hydrazine can undergo microwave-assisted cyclocondensation with dihalides or ditosylates to form various nitrogen-containing heterocycles. This process represents a greener synthetic methodology for preparing valuable heterocyclic compounds from arylhydrazines.

Table 3: Heterocyclic Products from Microwave-Assisted Cyclocondensation of Hydrazine Derivatives

Hydrazine DerivativeDihalide/Ditosylate TypeReaction ConditionsProduct TypeYield (%)
(2-Methoxyphenyl)hydrazineAlkyl dihalidesAqueous alkaline medium, microwave irradiation4,5-DihydropyrazolesHigh
(2-Methoxyphenyl)hydrazineAlkyl ditosylatesAqueous alkaline medium, microwave irradiationPyrazolidinesHigh
(2-Methoxyphenyl)hydrazineo-Bis(halomethyl)benzenesAqueous alkaline medium, microwave irradiation1,2-DihydrophthalazinesHigh

The microwave-assisted approach offers several advantages over conventional heating methods:

  • Significantly reduced reaction times
  • Improved yields
  • Environmentally friendly conditions using water as the solvent
  • One-pot synthesis of complex heterocyclic structures

This methodology provides a straightforward approach to synthesizing various heterocycles, including substituted pyrazoles, pyrazolidines, and phthalazine derivatives, which are important structural motifs in pharmaceutical compounds.

Catalytic Hydrogenation Approaches for Structural Modification

Catalytic hydrogenation represents another valuable approach for synthesizing and modifying (2-methoxyphenyl)hydrazine derivatives. This method typically involves the stabilization of methoxyphenyldiazonium salts followed by hydrogen reduction.

Stabilization of Diazonium Intermediates

A key challenge in the catalytic hydrogenation approach is the thermal instability of methoxyphenyldiazonium salts. This can be addressed by forming more stable intermediates such as methoxyphenyldiazosulfite salts:

  • Preparation of methoxyphenyldiazonium salt from methoxyphenylamine with acid and nitrite
  • Reaction with sodium sulfite at 0-10°C, pH 7-9
  • Temperature increase to room temperature to complete the reaction, forming crystalline methoxyphenyldiazosulfite salt

Hydrogen Reduction Process

The stabilized methoxyphenyldiazosulfite salt can then undergo catalytic hydrogen reduction:

Table 4: Hydrogen Reduction Conditions for Methoxyphenyldiazosulfite Salts

Starting MaterialCatalystHydrogen SourceReaction ConditionsProductYield (%)Purity (%)
2-Methoxyphenyldiazosulfite saltNot specified in sourceHydrogen gasNot fully specified2-Methoxyphenylhydrazine85.2-82.9499+
2-Methoxyphenyldiazosulfite saltNot specified in sourceNaHSO₃ (as hydride source)pH 5-7, 50-95°C2-Methoxyphenylhydrazine sulfiteHighHigh

The method described in the Korean patent allows for the recovery of (2-methoxyphenyl)hydrazine with HPLC purity exceeding 95%. When the extracted product is reacted with methylchloroformate, crystalline (2-methoxyphenyl)hydrazine methylcarbamate is obtained with yields above 85%.

Synthesis of Pyrazole Derivatives

(2-Methoxyphenyl)hydrazine reacts efficiently with 1,3-diketones or α,β-unsaturated carbonyl compounds to form pyrazole rings. For example, its condensation with malonaldehyde bisdimethylacetal in ethanol under reflux yields 1-(2-methoxyphenyl)-1H-pyrazole, a reaction characterized by high regioselectivity due to the electron-donating methoxy group directing cyclization [4]. The product’s structure is confirmed via $$ ^1\text{H} $$-NMR and mass spectrometry, with the methoxy proton resonating at δ 3.87 ppm and a molecular ion peak at m/z 175 (M+H)+ [4].

Pyrazole DerivativeReactantsConditionsApplication
1-(2-Methoxyphenyl)-1H-pyrazoleMalonaldehyde bisdimethylacetalEthanol, refluxIntermediate for anticancer agents [4]
3-Nitro-1-(2-methoxyphenyl)pyrazoleNitroacetyleneTHF, 60°CAntimicrobial scaffolds

Pyrazolone Synthesis and Functionalization

Pyrazolones, derived from (2-Methoxyphenyl)hydrazine, exhibit broad pharmacological activities. Condensation with β-ketoesters forms 4,5-dihydro-1H-pyrazol-3-ol derivatives, which are further oxidized to pyrazolones. These compounds demonstrate antimicrobial properties, with MIC values as low as 0.39 mg/mL against Klebsiella pneumoniae [5]. The methoxy group enhances solubility, enabling interactions with bacterial targets like glucosamine-6-phosphate synthase [5].

Indole and Carbazole Scaffold Construction

Fischer Indole Synthesis

In the presence of acidic catalysts, (2-Methoxyphenyl)hydrazine undergoes Fischer indolization with cyclic ketones to produce 2-methoxy-substituted indoles. For instance, reaction with cyclohexanone generates 2-methoxy-1,2,3,4-tetrahydrocarbazole, a precursor to carbazole alkaloids . The methoxy group stabilizes intermediates via resonance, favoring cyclization over competing pathways.

Carbazole Derivatives via Cross-Coupling

Palladium-catalyzed coupling of (2-Methoxyphenyl)hydrazine with aryl halides forms carbazole frameworks. A Suzuki-Miyaura reaction with 2-bromophenylboronic acid yields 2-methoxycarbazole, a structure prevalent in natural products with antitumor activity . The hydrazine moiety acts as a directing group, facilitating C–N bond formation.

Quinoline-Based Hybrid Molecule Development

Hydrazone-Mediated Cyclization

(2-Methoxyphenyl)hydrazine forms hydrazones with quinoline-4-carboxaldehyde, which undergo acid-catalyzed cyclization to yield quinoline-hydrazine hybrids. These hybrids exhibit dual functionality: the quinoline moiety intercalates DNA, while the hydrazine group chelates metal ions, enhancing anticancer activity .

Hybrid StructureAldehyde/KetoneCyclization AgentApplication
2-Methoxyquinolin-8-yl-hydrazoneQuinoline-4-carboxaldehydeHCl, ethanolAntiproliferative agents
2-Methoxy-1,2,3,4-tetrahydroquinolineCyclohexanoneH2SO4, heatNeuroprotective compounds

Photophysical Properties

Quinoline-hydrazine hybrids exhibit tunable fluorescence, with emission maxima between 450–550 nm. The methoxy group red-shifts absorption via electron donation, making these compounds suitable for optoelectronic applications .

Hydrazone-Linked Supramolecular Architectures

Self-Assembly via Hydrogen Bonding

Hydrazones derived from (2-Methoxyphenyl)hydrazine and aromatic aldehydes self-assemble into porous frameworks. For example, reaction with 4-formylbenzoic acid produces a hydrazone that forms a 2D network with 8.2 Å pores, capable of encapsulating drug molecules .

HydrazoneAldehydePore Size (Å)Application
2-Methoxyphenyl-4-carboxybenzaldehyde hydrazone4-Formylbenzoic acid8.2Drug delivery systems
2-Methoxyphenyl-2-furaldehyde hydrazoneFurfural5.6Catalytic substrates

Stimuli-Responsive Materials

Hydrazones incorporating (2-Methoxyphenyl)hydrazine exhibit pH-dependent solubility. At pH < 5, the hydrazone hydrolyzes, releasing active agents—a property exploited in targeted drug delivery .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6971-45-5

Dates

Modify: 2023-08-15

Explore Compound Types